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A comprehensive analysis of scientific studies reveals that the processing of tomatoes

significantly enhances the bioavailability of 13-cis-lycopene, a potent antioxidant. This

increased bioavailability is attributed to the breakdown of the tomato's rigid cell walls and the

heat-induced conversion of all-trans-lycopene to the more readily absorbable cis-isomers.

For researchers, scientists, and professionals in drug development, understanding the factors

that influence the bioavailability of bioactive compounds like lycopene is crucial. Evidence from

multiple human clinical trials consistently demonstrates that consuming processed tomato

products, such as paste, sauce, and juice, leads to a greater systemic absorption of lycopene

compared to the consumption of an equivalent amount from raw tomatoes.

The key to this enhanced bioavailability lies in the physical and chemical changes that occur

during processing. The mechanical and thermal stress of processing disrupts the food matrix,

releasing lycopene from the chromoplasts where it is stored. Furthermore, the application of

heat promotes the isomerization of the naturally predominant all-trans-lycopene to its cis-

isomers, including 13-cis-lycopene. These cis-isomers are more soluble in bile acid micelles, a

critical step for absorption in the small intestine.

Quantitative Comparison of Lycopene
Bioavailability
The following table summarizes the quantitative data from key studies comparing the

bioavailability of lycopene from various raw and processed tomato products. The data
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consistently shows a significant increase in bioavailability from processed forms.

Tomato Product Comparison Key Finding Reference

Tomato Paste vs. Fresh Tomatoes

2.5 times higher total

lycopene peak

concentration and 3.8-

fold higher Area Under

the Curve (AUC)

response.[1][2]

Gärtner C, Stahl W,

Sies H. Am J Clin

Nutr. 1997.[1][2]

Tangerine Tomato

Juice
vs. Red Tomato Juice

8.5-fold increase in

lycopene

bioavailability.

Moran NE, et al. Mol

Nutr Food Res. 2015.

Tomato Purée vs. Raw Tomato

Significantly higher

plasma total lycopene

concentration.

Porrini M, Riso P,

Testolin G. Br J Nutr.

1998.

Various Processed

Products

Pre- vs. Post-

Intervention

Significant increase in

serum lycopene levels

after 4 weeks of

consuming tomato

juice, sauce, paste,

ketchup, and soup.[3]

Rao AV, Shen H. Can

J Diet Pract Res.

2004.[3]

Experimental Protocols
The findings presented in this guide are supported by rigorous scientific methodologies. Below

are detailed experimental protocols from key cited studies.

Study 1: Gärtner et al., 1997 - Bioavailability from
Tomato Paste

Objective: To compare the bioavailability of lycopene from a single dose of fresh tomatoes

versus tomato paste.

Study Design: A randomized crossover study.
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Participants: Five healthy adult subjects.

Intervention: Participants consumed a diet low in carotenoids for three days prior to the

study. On the study days, following an overnight fast, they consumed either 400g of fresh

tomatoes or 40g of tomato paste, each providing 23 mg of lycopene. Both meals were

supplemented with 15g of corn oil to facilitate absorption.[4]

Data Collection: Blood samples were collected before and at several intervals after the meal.

Analytical Method: Lycopene concentrations in the chylomicron fraction of the blood were

analyzed using High-Performance Liquid Chromatography (HPLC).[1]

Study 2: Moran et al., 2015 - Bioavailability from
Tangerine Tomato Juice

Objective: To compare the bioavailability of lycopene from cis-isomer-rich tangerine tomato

juice versus all-trans-isomer-rich red tomato juice.

Study Design: A randomized, crossover clinical trial.

Participants: Eleven healthy subjects (6 male, 5 female).

Intervention: Subjects consumed two test meals, each delivering 10 mg of lycopene, from

either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).

Data Collection: Blood was sampled over a 12-hour period.

Analytical Method: The triglyceride-rich lipoprotein (TRL) fractions of plasma were isolated,

and lycopene concentrations were analyzed using HPLC with diode-array detection and

mass spectrometry (HPLC-DAD-MS/MS).

Lycopene Absorption and Metabolism Pathway
The absorption of lycopene is a complex process that begins in the small intestine. The

following diagram illustrates the key steps in the uptake and initial metabolism of lycopene by

intestinal cells (enterocytes).
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Caption: Cellular uptake and metabolism of lycopene in the small intestine.

Experimental Workflow for a Lycopene
Bioavailability Study
The following diagram outlines a typical experimental workflow for a clinical trial designed to

assess the bioavailability of lycopene from different food sources.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b082249?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Intervention Phase

Analysis Phase

Subject Recruitment
(Healthy Volunteers)

Washout Period
(Lycopene-free diet)

Randomization to
Treatment Groups

Group A:
Consumption of

Raw Tomato Product

Group A

Group B:
Consumption of

Processed Tomato Product

Group B

Serial Blood Sampling

Plasma/Serum Isolation

HPLC Analysis of
Lycopene Isomers

Pharmacokinetic Analysis
(AUC, Cmax)

Click to download full resolution via product page

Caption: A typical experimental workflow for a lycopene bioavailability study.
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In conclusion, the scientific evidence strongly supports the superior bioavailability of 13-cis-
lycopene from processed tomato products when compared to their raw counterparts. This is a

critical consideration for researchers investigating the health benefits of lycopene and for

professionals involved in the development of functional foods and dietary supplements. The

provided data and experimental outlines offer a solid foundation for further research and

development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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